molecular formula C15H18N4O2 B2518036 8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2310099-98-8

8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2518036
CAS No.: 2310099-98-8
M. Wt: 286.335
InChI Key: GCYMTLIJJDCUHN-UHFFFAOYSA-N
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Description

8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features multiple functional groups, including an oxazole ring, a pyrazole ring, and a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including cyclization, substitution, and condensation reactions.

    Cyclization: The formation of the oxazole ring can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Condensation: The final step involves the condensation of the oxazole and pyrazole rings with the bicyclic octane structure under specific conditions, such as the presence of a strong base or acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂), acids (HCl, H₂SO₄), and bases (NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe or ligand in studies of enzyme activity, receptor binding, or cellular signaling pathways.

Medicine

The compound could have potential therapeutic applications, such as acting as a drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery.

Industry

In industrial applications, the compound might be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Oxazole derivatives: Compounds containing the oxazole ring with various substituents.

    Pyrazole derivatives: Compounds featuring the pyrazole ring with different functional groups.

Uniqueness

The uniqueness of 8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane lies in its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10-7-14(17-21-10)15(20)19-11-3-4-12(19)9-13(8-11)18-6-2-5-16-18/h2,5-7,11-13H,3-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYMTLIJJDCUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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